Cas no 191403-65-3 (2(3H)-Furanone,4-(acetyloxy)dihydro-, (4S)-)

2(3H)-Furanone,4-(acetyloxy)dihydro-, (4S)- structure
191403-65-3 structure
Product Name:2(3H)-Furanone,4-(acetyloxy)dihydro-, (4S)-
CAS No:191403-65-3
MF:C6H8O4
MW:144.125322341919
CID:236102
PubChem ID:2734004
Update Time:2025-04-19

2(3H)-Furanone,4-(acetyloxy)dihydro-, (4S)- Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Furanone,4-(acetyloxy)dihydro-, (4S)-
    • [(3S)-5-oxooxolan-3-yl] acetate
    • 4-Bromo[2.2]paracyclophane
    • (3S)-5-oxo-3-2,3,4-trihydrofuryl acetate
    • (S)-β-acetoxy-γ-butyrolactone
    • [(3S)-5-oxidanylideneoxolan-3-yl] ethanoate
    • AC1MC055
    • FT-0643807
    • FT-0690420
    • SureCN4917217
    • (S)-3-ACETOXY--BUTYROLACTONE
    • (S)-4-HYDROXY-2(3H)-FURANONE
    • (S)-3-ACETOXY-GAMMA-BUTYROLACTONE
    • 2(3H)-FURANONE, 4-(ACETYLOXY)DIHYDRO-, (S)
    • (S)-3-Acetoxy-gamma-butyrolactone,95%
    • (S)-3-Acetoxy-gamma-butyrolactone,97%
    • (S)-3-ACETOXY-GAMMA-BUTYROLACTONE 95%
    • (S)-5-Oxotetrahydrofuran-3-yl acetate
    • 191403-65-3
    • DTXSID60370074
    • SCHEMBL4917217
    • (R,S)-5-oxo-tetrahydrofuran-3-yl acetate
    • 2(3H)-Furanone,4-(acetyloxy)dihydro-,(4S)-
    • tert-butyl ((3R,4R)-1-benzyl-3-methylpiperidin-4-yl)carbamate
    • (s)-beta-acetoxy-gamma-butyrolactone
    • A813488
    • Inchi: 1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m0/s1
    • InChI Key: QOAAHMCFVNHTBI-YFKPBYRVSA-N
    • SMILES: O1C(C[C@@H](C1)OC(C)=O)=O

Computed Properties

  • Exact Mass: 144.04200
  • Monoisotopic Mass: 144.04225873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: -0.2
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Color/Form: Yellow liquid
  • Density: 1.1311 (rough estimate)
  • Boiling Point: 182.71°C (rough estimate)
  • Refractive Index: 1.448-1.452
  • PSA: 52.60000
  • LogP: -0.13500
  • Solubility: Not available

2(3H)-Furanone,4-(acetyloxy)dihydro-, (4S)- Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Safety Term:S37/39-26
Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen